

Application Notes and Protocols: Synthesis of BAY-1082439 Utilizing Ethyl 2-methylnicotinate

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Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: *B161284*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of BAY-1082439, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor. A key starting material in this synthetic route is **Ethyl 2-methylnicotinate**, which serves as a precursor to the 2-methylnicotinamide warhead of the final compound. The synthesis involves a multi-step sequence, including the formation of the core 2,3-dihydroimidazo[1,2-c]quinazoline scaffold, introduction of a chiral side chain, and a final amidation reaction. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and information from relevant patents.

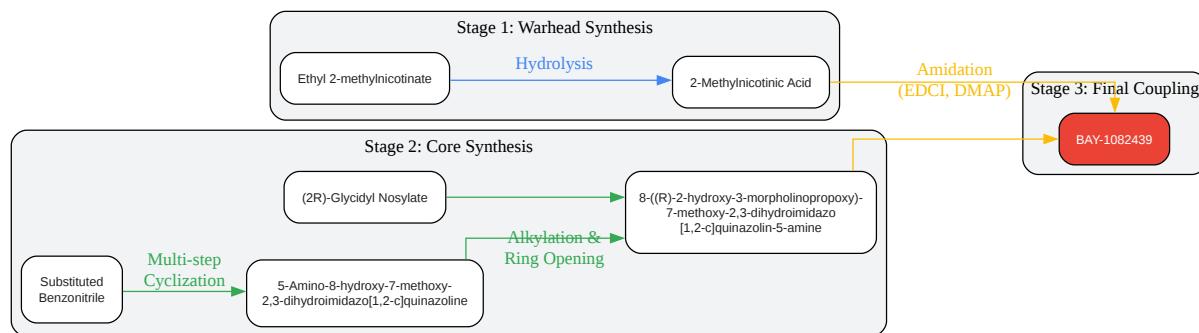
Introduction

BAY-1082439, with the IUPAC name N-{8-[(2R)-2-Hydroxy-3-(4-morpholinyl)propoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}-2-methylnicotinamide, is a promising anti-cancer agent that targets the PI3K signaling pathway.^[1] Dysregulation of this pathway is a frequent event in various human cancers, leading to uncontrolled cell growth and survival.^[1] BAY-1082439 exhibits a balanced inhibitory profile against PI3K α and PI3K β isoforms.^[2] The synthesis of this complex molecule can be achieved through a convergent strategy, where a key intermediate, **Ethyl 2-methylnicotinate**, is elaborated and coupled with a functionalized 2,3-dihydroimidazo[1,2-c]quinazoline core.

Synthesis Overview

The overall synthetic strategy for BAY-1082439, starting from **Ethyl 2-methylNicotinate**, can be divided into three main stages:

- Synthesis of the 2-MethylNicotinic Acid Warhead: This involves the hydrolysis of **Ethyl 2-methylNicotinate** to the corresponding carboxylic acid.
- Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core: This multi-step process involves the construction of the tricyclic core and the introduction of the methoxy and the chiral hydroxy-aminopropoxy side chain.
- Final Amidation: The final step is the coupling of the 2-methylnicotinic acid with the amino group of the quinazoline core to yield BAY-1082439.



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A high-level overview of the synthetic workflow for BAY-1082439.

Experimental Protocols

Stage 1: Synthesis of 2-Methylnicotinic Acid from Ethyl 2-methylnicotinate

This procedure outlines the hydrolysis of **Ethyl 2-methylnicotinate** to 2-methylnicotinic acid.

Materials:

- **Ethyl 2-methylnicotinate**
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Tetrahydrofuran (THF)
- Water
- 3N Hydrochloric acid (HCl)

Protocol:

- To a solution of **Ethyl 2-methylnicotinate** (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v), add lithium hydroxide monohydrate (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
- To the remaining aqueous solution, add 3N HCl to adjust the pH to approximately 3-4, resulting in the precipitation of the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-methylnicotinic acid as a white solid.

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Purity	Yield
Ethyl 2-methylnicotinate	165.19	1.0	>98%	-
2-Methylnicotinic Acid	137.14	-	>99%	~99%

Table 1: Quantitative data for the synthesis of 2-Methylnicotinic Acid.

Stage 2: Synthesis of the 2,3-Dihydroimidazo[1,2-c]quinazoline Core (Adapted from Copanlisib Synthesis)

The synthesis of the core intermediate, 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine, is a multi-step process. The following is a representative protocol adapted from the synthesis of the structurally similar compound, copanlisib.

Step 2a: Synthesis of 5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline

This intermediate is synthesized from a substituted benzonitrile precursor through a series of reactions including reduction, cyclization, and amination.

Step 2b: Introduction of the Chiral Side Chain

- To a mixture of 5-amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline (1.0 eq) and potassium carbonate (K_2CO_3 , 2.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add (2R)-glycidyl nosylate or a similar chiral epoxide synthon (1.2 eq).
- Heat the reaction mixture to approximately 80-90 °C and stir for several hours.
- Monitor the reaction by TLC.
- Upon completion of the alkylation, cool the reaction mixture and add morpholine (excess).

- Stir the mixture at room temperature to facilitate the ring-opening of the epoxide.
- After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.

Intermediate	Molecular Weight (g/mol)	Purity
5-Amino-8-hydroxy-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazoline	~246.25	>95%
8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine	~389.44	>98%

Table 2: Key intermediates in the synthesis of the quinazoline core.

Stage 3: Final Amidation to Yield BAY-1082439

This final step involves the coupling of the synthesized warhead and the quinazoline core.

Materials:

- 2-Methylnicotinic acid
- 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylformamide (DMF)

Protocol:

- To a solution of 2-methylnicotinic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 1.4 eq) in anhydrous N,N-Dimethylformamide (DMF), cool the mixture to 0 °C.
- Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.7 eq) portion-wise, maintaining the temperature at 0 °C.
- Stir the mixture at 0 °C for 30 minutes.
- Add a solution of 8-((R)-2-hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (1.0 eq) in DMF to the reaction mixture at 0 °C.
- Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 19 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, the product may precipitate from the reaction mixture. Filter the solid and wash with DMF.
- Further purification can be achieved by recrystallization or column chromatography to yield BAY-1082439.

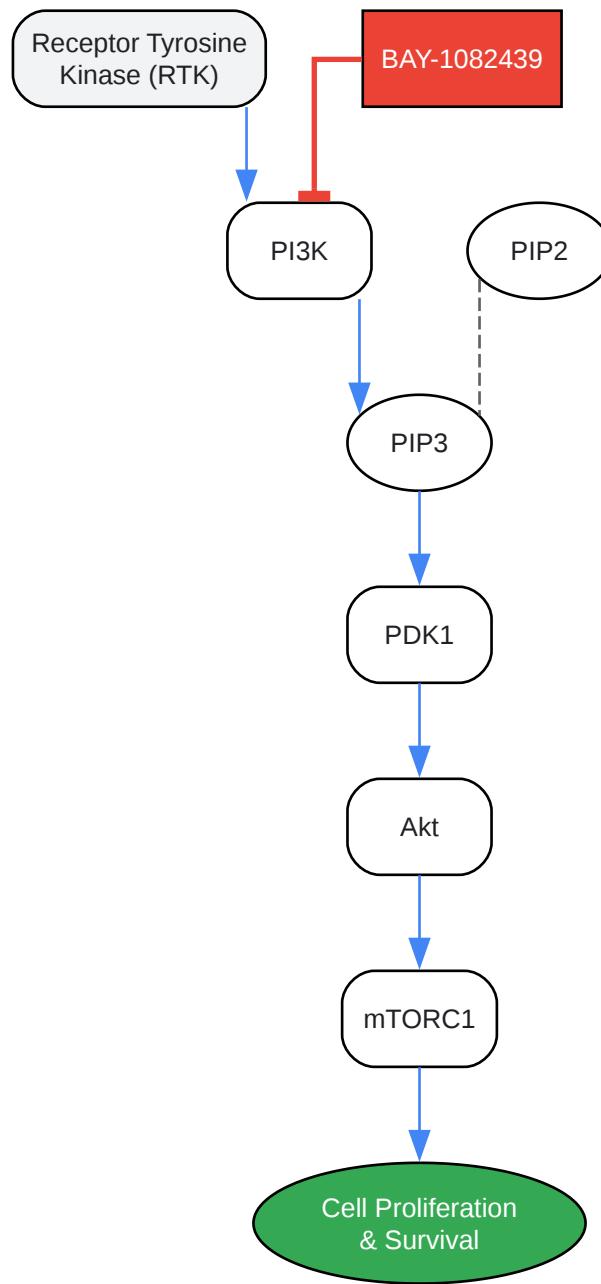
Compound	Molecular Weight (g/mol)	Purity	Yield
BAY-1082439	494.55	>99%	~85%

Table 3: Quantitative data for the final synthesis of BAY-1082439.[\[3\]](#)

Signaling Pathway

BAY-1082439 functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis. BAY-1082439 selectively inhibits the

alpha and beta isoforms of PI3K, thereby blocking the downstream signaling cascade and leading to an anti-tumor effect.



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Inhibition of the PI3K/Akt/mTOR signaling pathway by BAY-1082439.

Conclusion

The synthesis of BAY-1082439 is a complex but achievable process for researchers in drug development. The use of **Ethyl 2-methylNicotinate** as a starting material for the key 2-methylnicotinamide fragment is a critical part of the overall strategy. The provided protocols, based on available literature and patent information, offer a comprehensive guide for the laboratory-scale synthesis of this important PI3K inhibitor. Careful execution of each step and appropriate analytical monitoring are essential for a successful outcome.

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